(3-Methoxyphenyl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of (3-Methoxyphenyl)acetonitrile and related compounds involves multiple steps, starting from different precursors such as phthalide or p-chlorophenyl acetonitrile. A notable method includes a four-step synthesis from phthalide, achieving a total yield of 51.1%, with the products confirmed by IR and 1H NMR, indicating the formation of E and Z isomers with a 2:1 ratio (Wang Qing-xiu, 2012). Another approach starts from p-chlorophenyl acetonitrile, chosen for its simpler reaction route, cheaper materials, and higher yield, suggesting its suitability for industrial production (Dong Dao-min, 2011).
Molecular Structure Analysis
The molecular structure of (3-Methoxyphenyl)acetonitrile and its derivatives has been extensively analyzed through various spectroscopic methods. The crystal structure of related compounds reveals significant insights into their geometric configuration, showcasing intermolecular hydrogen bonds and other structural features critical for understanding their reactivity and interaction with other molecules (K. Mantelingu et al., 2007).
Chemical Reactions and Properties
(3-Methoxyphenyl)acetonitrile undergoes numerous chemical reactions, highlighting its versatility. For example, its reaction with trimethylsilyl cyanide and o-quinone methides under basic conditions to produce 2-(2-hydroxyphenyl)acetonitriles, which can be further transformed into benzofuranones, demonstrates its reactivity and utility in synthesizing complex molecules (Bo Wu et al., 2014).
Physical Properties Analysis
The physical properties of (3-Methoxyphenyl)acetonitrile derivatives, such as solubility, melting point, and stability, are crucial for their application in different chemical processes. These properties are often determined through experimental studies involving spectroscopic techniques and theoretical calculations to understand the behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of (3-Methoxyphenyl)acetonitrile, including acidity, basicity, reactivity towards different reagents, and potential for forming various derivatives, are key to its applications in organic synthesis. Investigations into its reactions, such as radical cyanomethylation/arylation, provide insights into novel methods for accessing oxindoles and other valuable compounds (C. Pan et al., 2015).
Scientific Research Applications
Aryl Enol Radical Reactivity : The enol radical cation in (3-Methoxyphenyl)acetonitrile is relatively long-lived and sensitive to oxygen and chloride. This characteristic makes it useful for studying the reactivity of aryl enol radicals (Schepp, 2004).
Reactions with Substituted Benzaldehydes : In chemical research, acetonitrile is used for the reaction of p-anisaldehyde with substituted benzaldehydes, yielding specific compounds such as 2-cyano-1-(4-methoxyphenyl)-1-hydroxyethane and 4-methoxycinnamic (Takahashi et al., 1973).
Pharmaceutical Applications : A derivative, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, shows potent anti-inflammatory, antiarthritic, and antipyretic properties, indicating its potential in drug development (Kaiser & Glenn, 1972).
Ionization Potential and Chemical Shift Studies : The synthesized [(E)-arylimino]-acetonitriles are useful for studying ionization potentials and chemical shifts, aiding in chemical analysis (Leśniak et al., 2009).
Crystal Structure Analysis : The crystal structure of (3-Methoxyphenyl)acetonitrile reveals the conformation of a perimidine derivative, contributing to structural chemistry studies (Manimekalai et al., 2014).
Lignin-Saccharide Bond Stability : Some synthesized compounds serve as models for ester lignin-saccharide bonds, showing low stability towards acid hydrolysis, important for understanding biochemical processes (Poláková et al., 2000).
Synthetic Chemistry : A new synthetic route for p-methoxyphenyl acetonitrile offers easier reaction, cheaper material, and higher yield, making it suitable for industrial production (Dao-min, 2011).
Safety And Hazards
“(3-Methoxyphenyl)acetonitrile” is classified as Acute Tox. 3 (H301), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-(3-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNAUOWEJWGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173704 | |
Record name | (3-Methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)acetonitrile | |
CAS RN |
19924-43-7 | |
Record name | (3-Methoxyphenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19924-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019924437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19924-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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